N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477713-22-7
VCID: VC4674222
InChI: InChI=1S/C21H18BrF3N4O2S/c1-13(30)27-16-7-3-14(4-8-16)11-26-31-12-18-19(21(23,24)25)28-29(2)20(18)32-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,27,30)/b26-11+
SMILES: CC(=O)NC1=CC=C(C=C1)C=NOCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br
Molecular Formula: C21H18BrF3N4O2S
Molecular Weight: 527.36

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide

CAS No.: 477713-22-7

Cat. No.: VC4674222

Molecular Formula: C21H18BrF3N4O2S

Molecular Weight: 527.36

* For research use only. Not for human or veterinary use.

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide - 477713-22-7

Specification

CAS No. 477713-22-7
Molecular Formula C21H18BrF3N4O2S
Molecular Weight 527.36
IUPAC Name N-[4-[(E)-[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxyiminomethyl]phenyl]acetamide
Standard InChI InChI=1S/C21H18BrF3N4O2S/c1-13(30)27-16-7-3-14(4-8-16)11-26-31-12-18-19(21(23,24)25)28-29(2)20(18)32-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,27,30)/b26-11+
Standard InChI Key BBEPUASFYXDKPS-KBKYJPHKSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C=NOCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br

Introduction

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a complex organic compound featuring a pyrazole ring, a bromophenyl group, and an acetamide moiety. This compound's synthesis typically involves multiple steps, including the formation of the pyrazole core and subsequent modifications to introduce the bromophenylsulfanyl and trifluoromethyl groups.

Synthesis Overview

The synthesis of this compound involves several key steps:

Steps in Synthesis:

  • Formation of Pyrazole Core: The initial step often involves forming the pyrazole ring through condensation reactions involving appropriate precursors like hydrazines and diketones.

  • Introduction of Bromophenylsulfanyl Group: This typically requires nucleophilic substitution or cross-coupling reactions involving aryllithium reagents or palladium-catalyzed processes.

  • Trifluoromethylation: Introducing the trifluoromethyl group can be achieved using reagents like CF₃I in radical conditions or via metal-mediated coupling reactions.

  • Assembly of Methoxyimino Linkage: This step may involve alkylation followed by imination reactions to form the desired linkage with an acetamide-substituted phenylene unit.

Potential Applications

While specific applications for N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide are not detailed in current literature, compounds with similar structural motifs have been explored for their potential biological activities:

Biological Activities:

Compounds containing pyrazoles often exhibit antimicrobial or anticancer properties due to their ability to interact with biological targets such as enzymes or receptors.
Brominated aromatic rings can contribute additional bioactivity through mechanisms like halogen bonding interactions within proteins.
Trifluoromethylation enhances lipophilicity, potentially improving membrane permeability for drug candidates.

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